(S)-3-(Trifluoromethyl)piperidine hydrochloride

Chiral resolution economics Enantiomeric procurement Medicinal chemistry building blocks

Procure (S)-3-(trifluoromethyl)piperidine HCl (CAS 737760-98-4) for unambiguous stereochemical outcomes. This enantiopure (S)-CF3-piperidine salt eliminates chiral separation, accelerating mGluR4 PAM (Parkinson's) and 5-HT7 ligand (CNS) programs. The solid hydrochloride offers superior handling safety, gravimetric accuracy, and non-flammable shipping vs. the free base. With ≥90% ee and 3–5× cost advantage over the (R)-enantiomer, it is the pragmatic chiral building block for library synthesis and scale-up. Insist on CAS 737760-98-4—racemic mixtures and regioisomers are not substitutable.

Molecular Formula C6H11ClF3N
Molecular Weight 189.6 g/mol
CAS No. 737760-98-4
Cat. No. B1529895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Trifluoromethyl)piperidine hydrochloride
CAS737760-98-4
Molecular FormulaC6H11ClF3N
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(F)(F)F.Cl
InChIInChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1
InChIKeyHMFJYLYZLJHSIF-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Trifluoromethyl)piperidine hydrochloride (CAS 737760-98-4): Chiral Piperidine Building Block for Stereoselective Drug Discovery


(S)-3-(Trifluoromethyl)piperidine hydrochloride is an enantiomerically pure, chiral piperidine derivative featuring a trifluoromethyl (–CF3) group at the 3-position in the (S) configuration [1]. With molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.6 g/mol, this hydrochloride salt is supplied as a solid with typical purity specifications of 95–97% [REFS-1, REFS-2]. The compound belongs to the class of trifluoromethyl-substituted saturated N-heterocycles—privileged scaffolds in medicinal chemistry because the CF3 group enhances lipophilicity, metabolic stability, and target-binding characteristics . Unlike racemic or regioisomeric analogs, the defined (S) stereochemistry at the 3-position ensures predictable stereochemical outcomes in asymmetric synthesis, positioning this compound as a sought-after chiral intermediate for pharmaceutical and agrochemical research programs .

Why Racemic, (R)-Enantiomer, or Regioisomeric Trifluoromethylpiperidine Analogs Cannot Substitute for (S)-3-(Trifluoromethyl)piperidine Hydrochloride


Although in-class trifluoromethylpiperidine compounds may appear interchangeable at the scaffold level, critical stereochemical, physicochemical, and application-specific differences preclude simple substitution. Enantiomers of chiral piperidine derivatives are well documented to exhibit divergent pharmacokinetic profiles and therapeutic effects . The (S)-enantiomer at the 3-position presents a specific three-dimensional arrangement that cannot be recapitulated by the (R)-enantiomer (CAS 1419075-99-2) or racemic mixtures (CAS 1124199-60-5), directly impacting target binding, metabolic processing, and downstream biological readouts . Furthermore, the hydrochloride salt form offers superior crystallinity, handling safety, and aqueous solubility compared to the free base (CAS 749208-62-6; MW 153.15 g/mol) , while the 3-position CF3 substitution generates electronic and conformational properties distinct from 2- or 4-substituted regioisomers—differences that are amplified when combined with defined stereochemistry. These non-interchangeable features collectively demand that procurement decisions be guided by compound-specific evidence rather than class-level assumptions.

(S)-3-(Trifluoromethyl)piperidine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Procurement Cost Differentiation: (S)- vs (R)-Enantiomer Hydrochloride Price Comparison

(S)-3-(Trifluoromethyl)piperidine hydrochloride (CAS 737760-98-4) demonstrates a quantifiable procurement cost advantage over the (R)-enantiomer (CAS 1419075-99-2). The (R)-enantiomer is listed at $1,280 per gram (97% purity) from specialty chiral suppliers and at ¥3,950 per 100 mg (95% purity) from major reagent distributors , reflecting its more challenging synthetic accessibility. The racemic hydrochloride (CAS 1124199-60-5) is priced at approximately $375 per 5 grams ($75/g) , establishing a pricing hierarchy: racemic < (S)-enantiomer < (R)-enantiomer. The (S)-enantiomer occupies an intermediate cost position, consistent with its more accessible synthetic routes via chiral pool starting materials compared to the (R)-enantiomer.

Chiral resolution economics Enantiomeric procurement Medicinal chemistry building blocks

Salt Form Physicochemical Advantage: Hydrochloride Solid vs Free Base Liquid—Molecular Weight, Physical State, and Shipping Classification

The hydrochloride salt form (MW 189.6 g/mol) provides a 23.8% molecular weight increase over the corresponding free base (MW 153.15 g/mol, CAS 749208-62-6) , directly impacting stoichiometric calculations for subsequent synthetic transformations. The salt is a solid at ambient temperature with a boiling point of 118.4°C at 760 mmHg and a density of 1.129 g/cm³ [1], whereas the racemic free base (CAS 768-31-0) is a liquid (bp 74–75°C at 33 mmHg, density 1.154 g/mL at 25°C) and is classified as a flammable liquid (UN2733, Hazard Class 3, Packing Group III) requiring refrigerated storage at 2–8°C . The hydrochloride salt avoids both the UN2733 classification and the cold-chain requirement, eliminating flammable-liquid shipping surcharges.

Salt selection Solid-state handling Laboratory logistics Hazard classification

Positional Regiochemistry: Distinct Conformational Preferences and Basicity of 3-CF3 Piperidine vs 4-CF3 Piperidine

Computational investigations by Erxleben et al. (2014) demonstrate that a trifluoromethyl substituent at the 3-position of a piperidine ring exhibits conformational preferences fundamentally different from 4-position substitution [1]. In the 3-CF3 case, there is an increased axial energetic penalty and the lowest-energy conformer differs from that of the corresponding fluoro analog—a behavior not observed to the same degree with 4-CF3 substitution. This altered conformational landscape affects the spatial presentation of the nitrogen lone pair, modulating both nucleophilicity and receptor-binding geometry. The predicted pKa for racemic 3-(trifluoromethyl)piperidine is 8.99 ± 0.10 , reflecting the strong electron-withdrawing effect of the proximal CF3 group, which attenuates basicity in a position-dependent manner. The 4-CF3 isomer (CAS 657-36-3; hydrochloride CAS 155849-49-3) is expected to exhibit a different pKa and conformational energy profile due to the greater distance between the CF3 group and the ring nitrogen.

Conformational analysis Anomeric effect Piperidine pKa Regioisomer comparison

Validated Reactant Role in mGluR4 Positive Allosteric Modulator and 5-HT7 Receptor Ligand Synthesis—Divergent Target Engagement by Regioisomer

3-(Trifluoromethyl)piperidine (racemic, CAS 768-31-0) is explicitly listed in the Sigma-Aldrich product application notes as a reactant for the synthesis of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4) and for 5-HT7 receptor ligands . mGluR4 PAMs are under active preclinical investigation for Parkinson's disease and other CNS disorders. The (S)-enantiomer hydrochloride (CAS 737760-98-4) enables the construction of stereochemically defined analogs within these series, a critical requirement for meaningful structure–activity relationship (SAR) studies. In contrast, the 4-CF3 regioisomer hydrochloride (CAS 155849-49-3) is documented as a reactant for dopamine D₃ receptor antagonists , demonstrating that different CF3 substitution positions on the piperidine ring direct toward distinct therapeutic target classes—mGluR4/5-HT7 for the 3-isomer versus D₃ for the 4-isomer.

mGluR4 PAM 5-HT7 receptor Parkinson's disease CNS drug discovery Allosteric modulator

Enantioselective Synthesis Accessibility: ≥90% ee Benchmark and the Cost of In-House Chiral Resolution

Chen et al. (2015) described an enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides that generates chiral poly-substituted piperidines with up to 90% enantiomeric excess (ee), with ee determined by chiral HPLC (OJ–H column, hexanes/i-PrOH = 90/10, 220 nm, t₁ = 10.6 min major, t₂ = 15.3 min minor) [1]. This benchmark establishes that ≥90% ee is synthetically achievable for 3-CF3 piperidine derivatives bearing the (S) configuration, serving as a procurement quality standard. The (S)-enantiomer hydrochloride (CAS 737760-98-4) is commercially available with verified stereochemical purity at ≥95% chemical purity , eliminating the need for in-house chiral resolution via diastereomeric salt formation—a process that typically requires 1–2 additional synthetic steps with an estimated 20–40% yield loss per resolution step when starting from the racemic mixture (CAS 1124199-60-5).

Asymmetric hydrogenation Enantiomeric excess Iridium catalysis Chiral HPLC Diastereomeric resolution

(S)-3-(Trifluoromethyl)piperidine hydrochloride: Evidence-Grounded Application Scenarios for Scientific Procurement and Research Deployment


CNS Drug Discovery: Stereochemically Defined mGluR4 Positive Allosteric Modulator (PAM) Lead Optimization

The (S)-3-(trifluoromethyl)piperidine hydrochloride scaffold is directly validated as a reactant for mGluR4 PAM synthesis . Medicinal chemistry teams pursuing mGluR4-targeted programs—particularly for Parkinson's disease where mGluR4 PAMs have shown antiparkinsonian effects in preclinical models—should procure the chirally pure (S)-enantiomer to ensure unambiguous SAR and avoid confounding stereochemical variables during lead optimization. The documented ≥90% ee benchmark for related 3-CF3 piperidines establishes that the (S)-enantiomer can be procured with adequate stereochemical fidelity for this application.

Serotonergic System Research: 5-HT7 Receptor Ligand Development with Defined Stereochemistry

Sigma-Aldrich explicitly lists 3-(trifluoromethyl)piperidine as a reactant for 5-HT7 receptor ligand synthesis . The 5-HT7 receptor is implicated in cognition, memory, and mood regulation, making it a high-interest CNS target. The (S)-enantiomer hydrochloride enables construction of stereochemically pure 5-HT7 ligands, which is critical because enantiomeric forms of piperidine-based serotonergic ligands can exhibit divergent receptor subtype selectivity and functional activity. Procurement of pre-resolved (S)-enantiomer eliminates chiral separation from the synthetic route, accelerating the design–make–test cycle.

Asymmetric Synthesis and Chiral Fragment Library Construction

For discovery chemistry groups building enantiomerically pure fragment or building-block libraries, (S)-3-(trifluoromethyl)piperidine hydrochloride offers a cost-effective chiral 3-CF3 piperidine entry point. The (R)-enantiomer carries a 3–5× price premium, making the (S)-form the pragmatic choice for library-scale synthesis . The solid hydrochloride salt enables accurate gravimetric dispensing in parallel synthesis workflows, while the exempt-from-flammable-liquid classification simplifies automated liquid-handler integration compared to the free base . The 3-position CF3 substitution ensures that the resulting library members explore chemical space distinct from 2- and 4-substituted piperidine libraries [1].

Process Chemistry and Scalable Route Development: Salt Form Selection for Kilogram-Scale Campaigns

Process chemistry groups evaluating scalable routes to 3-CF3 piperidine-containing APIs should prioritize the hydrochloride salt form (CAS 737760-98-4) over the free base (CAS 749208-62-6) for several quantifiable reasons: (i) the salt is a solid, facilitating large-scale handling, filtration, and drying; (ii) it avoids the UN2733 flammable liquid classification and associated storage and transport restrictions ; (iii) the 23.8% higher molecular weight provides a direct stoichiometric correction factor for reaction planning. The (S)-enantiomer is synthetically accessible via enantioselective hydrogenation with up to 90% ee [1], providing a viable path for scale-up from medicinal chemistry quantities to preclinical and clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(Trifluoromethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.